molecular formula C10H14N2O2 B1278086 (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid CAS No. 1217601-79-0

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

Cat. No.: B1278086
CAS No.: 1217601-79-0
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemo-Enzymatic Synthesis and Structural Characterization

A study on alminoprofen, which shares structural similarity with (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, explored the chemo-enzymatic synthesis and structural characterization of its diastereomers. This research contributes to understanding the stereochemistry and degradation kinetics of such compounds under physiological conditions (Baba et al., 2018).

Computational Peptidology in Antifungal Tripeptides

Computational peptidology methods were applied to study a group of antifungal tripeptides, including this compound. This approach helped in predicting the bioactivity scores of these peptides, demonstrating the compound's potential in antifungal drug design (Flores-Holguín et al., 2019).

Exploration of Ibuprofenates of Isopropyl Amino Acid Esters

A study explored modifications of a similar compound, focusing on the permeability and properties of ibuprofenates of isopropyl amino acid esters. This research sheds light on how structural modifications affect the efficacy and properties of related compounds (Ossowicz-Rupniewska et al., 2022).

Optical Resolution and Synthesis of Stereoisomers

The optical resolution of (RS)-mercaptosuccinic acid was carried out to synthesize stereoisomers of a similar compound, 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid. This study contributes to the understanding of the synthesis process and stereochemistry of such amino acids (Shiraiwa et al., 1998).

Asymmetric Biocatalysis in Pharmaceutical Intermediate Synthesis

In a study, asymmetric biocatalysis was used for the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. The study demonstrates the potential of biocatalysis in producing enantiopure compounds, which is crucial in drug research and development (Li et al., 2013).

Properties

IUPAC Name

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428044
Record name (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217601-79-0
Record name (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.